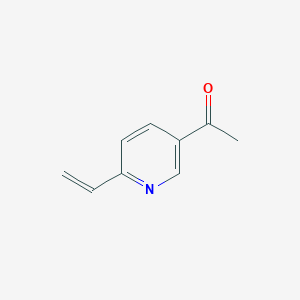
1-(6-Vinylpyridin-3-YL)ethanone
Description
1-(6-Vinylpyridin-3-yl)ethanone is a pyridine-derived compound featuring an acetyl group at the 3-position and a vinyl substituent at the 6-position of the pyridine ring. Pyridine-based ethanones are pivotal in medicinal chemistry and material science due to their versatile reactivity and ability to act as intermediates in synthesizing pharmaceuticals, agrochemicals, and ligands for metal coordination .
Properties
CAS No. |
1259929-69-5 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
1-(6-ethenylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H9NO/c1-3-9-5-4-8(6-10-9)7(2)11/h3-6H,1H2,2H3 |
InChI Key |
PLIBXFMFBAMJME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 1-(6-Vinylpyridin-3-yl)ethanone, highlighting substituent variations and their implications:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Halogens (Cl, F) and trifluoromethyl (CF3) groups enhance electrophilic reactivity, making these compounds suitable for nucleophilic substitution reactions. In contrast, methyl or vinyl groups (electron-donating) may stabilize the pyridine ring but reduce reactivity toward electrophiles .
- Toxicity Profile: Compounds like 1-(2-Chloro-5-methylpyridin-3-yl)ethanone exhibit specific hazards (e.g., H302: harmful if swallowed), while others lack thorough toxicological data, underscoring the need for careful handling .
Physicochemical Properties
- Solubility: Polar substituents (e.g., sulfonyl groups in 1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone) increase water solubility, whereas hydrophobic groups (e.g., CF3) enhance lipid solubility .
- Stability: Chlorinated derivatives (e.g., 1-(5,6-Dichloropyridin-3-yl)ethanone) exhibit greater thermal stability due to strong C-Cl bonds, whereas vinyl-substituted compounds may polymerize under heat or UV exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


